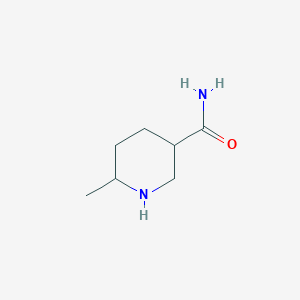

6-Methylpiperidine-3-carboxamide

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The piperidine motif is one of the most ubiquitous heterocyclic structures found in U.S. FDA-approved pharmaceuticals, underscoring its profound impact on drug discovery. nih.govacs.org Its prevalence stems from a combination of favorable characteristics. The piperidine skeleton can improve the pharmacokinetic properties of a drug molecule, such as its solubility, membrane permeability, and metabolic stability. researchgate.net The nitrogen atom within the ring can act as a proton acceptor, which is crucial for binding to biological targets like receptors and enzymes. ijnrd.org Furthermore, the chair-like conformation of the piperidine ring provides a three-dimensional structure that can be strategically modified with various substituents to achieve precise spatial orientation and optimize interactions with biological macromolecules. researchgate.net

The versatility of the piperidine scaffold is reflected in the wide range of pharmacological activities exhibited by its derivatives. These compounds are integral to more than twenty classes of pharmaceuticals, functioning as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory agents. researchgate.netnih.gov For instance, piperidine derivatives are found in analgesics, antivirals, and medications for Alzheimer's disease. ijnrd.orgajchem-a.com The structural flexibility and capacity for diverse substitutions make piperidines a valuable scaffold in rational drug design. researchgate.net

In the realm of organic synthesis, piperidines are not only synthetic targets but also crucial intermediates and reagents. The hydrogenation of substituted pyridines is a common and fundamental method for accessing the piperidine core. nih.govdtic.mil Modern synthetic chemistry has seen the development of numerous innovative methods for constructing highly substituted piperidines, including multicomponent reactions, various forms of cyclization (such as aza-Michael additions and electrophilic cyclizations), and metal-catalyzed reactions. ajchem-a.comnih.gov These advanced synthetic strategies provide access to a vast chemical space of piperidine analogs, enabling the exploration of new structure-activity relationships and the development of novel chemical entities. ajchem-a.comnih.gov

Contextualization of 6-Methylpiperidine-3-carboxamide within the Landscape of Substituted Piperidine Derivatives Research

This compound belongs to the class of substituted piperidines, a group of compounds that is the subject of intensive research due to their significant biological potential. ajchem-a.com Specifically, it is a derivative of piperidine-3-carboxamide, a scaffold that has recently garnered attention for its promising therapeutic applications.

Research into piperidine-3-carboxamide derivatives has revealed their potential as potent and selective inhibitors of various biological targets. For example, a recent study identified a series of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, suggesting a novel approach to cancer therapy. nih.govnih.gov In this study, a high-throughput screening of a large compound library led to the discovery of an initial hit containing the N-arylpiperidine-3-carboxamide core. Subsequent synthesis and evaluation of a focused library of analogs allowed for the exploration of the structure-activity relationship (SAR), highlighting the importance of the piperidine-3-carboxamide moiety for the observed anti-melanoma activity. nih.govnih.gov

Another area where piperidine-3-carboxamide derivatives have shown promise is in the development of treatments for bone diseases. A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, an enzyme implicated in osteoporosis. mdpi.com One compound from this series, H-9, demonstrated potent inhibition of cathepsin K and exhibited anti-bone resorption effects in vitro, comparable to a known clinical candidate. mdpi.com These findings underscore the potential of the piperidine-3-carboxamide scaffold in developing new therapies for bone metabolic disorders.

The research into these related compounds provides a critical context for the scientific interest in this compound. The presence of the methyl group at the 6-position of the piperidine ring introduces a specific stereochemical and electronic feature that can influence its binding affinity, selectivity, and pharmacokinetic properties compared to other piperidine-3-carboxamide derivatives. The exploration of such substitutions is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. Therefore, this compound represents a specific point in the chemical space of substituted piperidine-3-carboxamides that could offer unique biological activities based on the established potential of this general scaffold.

Table 1: Selected Examples of Biologically Active Piperidine-3-Carboxamide Derivatives

| Compound Class | Key Structural Features | Biological Activity / Target | Reference |

| N-Arylpiperidine-3-carboxamides | Piperidine-3-carboxamide linked to an aryl group | Induce senescence-like phenotype in melanoma cells | nih.govnih.gov |

| Piperidine-3-carboxamide Derivatives | Variously substituted piperidine-3-carboxamides | Cathepsin K inhibition for anti-osteoporosis | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGFJKKCAFNBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640726 | |

| Record name | 6-Methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89940-83-0 | |

| Record name | 6-Methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Methylpiperidine 3 Carboxamide

Novel Synthetic Routes to the 6-Methylpiperidine-3-carboxamide Core and Analogous Structures

The construction of the this compound core and its analogs can be achieved through various innovative synthetic strategies, including stereoselective approaches, biocatalytic and organocatalytic methods, and cyclization reactions. mdpi.comnih.govnews-medical.net These methods offer access to a diverse range of piperidine (B6355638) derivatives with controlled stereochemistry and substitution patterns. mdpi.comnih.govnews-medical.net

Stereoselective Synthesis Approaches for this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of piperidine derivatives is paramount for their pharmacological applications. mdpi.com Several stereoselective methods have been developed to access specific enantiomers and diastereomers of this compound and related structures.

One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. gla.ac.uk For instance, the Petasis-Ferrier rearrangement can be employed in a solution-phase route to synthesize 2,6-syn substituted piperidin-4-ones with excellent diastereoselectivity. gla.ac.uk This method involves the acid-induced cyclization of enol ethers, which are formed from the corresponding amino ketones. gla.ac.uk

Another strategy utilizes chiral derivatizing agents to create diastereomeric intermediates that can be separated and then converted to the desired enantiomerically enriched piperidines. gla.ac.uk For example, using a chiral phenylethylamine protecting group allows for the production of either enantiomer of a 2-substituted piperidine by simply switching the enantiomer of the protecting group used. gla.ac.uk

Furthermore, catalyst-controlled C-H functionalization has emerged as a powerful tool for the regio- and stereoselective synthesis of piperidine derivatives. nih.gov Chiral dirhodium tetracarboxylate catalysts have been shown to effectively control the stereochemistry at the C2 position of the piperidine ring during reactions with donor/acceptor carbenes. nih.gov For example, the use of Rh2(S-2-Cl-5-BrTPCP)4 enhanced the diastereomeric ratio to 5.3:1 and the enantiomeric excess to 83% for the major diastereomer in the functionalization of N-Boc-piperidine. nih.gov

The table below summarizes some stereoselective synthesis approaches for piperidine derivatives:

| Method | Key Features | Stereochemical Outcome | Reference |

| Petasis-Ferrier Rearrangement | Acid-induced cyclization of enol ethers | Excellent diastereoselectivity for 2,6-syn piperidin-4-ones | gla.ac.uk |

| Chiral Protecting Groups | Use of enantiopure phenylethylamine | Access to either enantiomer of 2-substituted piperidines | gla.ac.uk |

| Catalyst-Controlled C-H Functionalization | Chiral dirhodium tetracarboxylate catalysts | High diastereomeric and enantiomeric excess for C2-functionalized piperidines | nih.gov |

Biocatalytic and Organocatalytic Methods in the Synthesis of this compound Derivatives

Biocatalysis and organocatalysis offer green and efficient alternatives to traditional metal-catalyzed reactions for the synthesis of piperidine derivatives. rsc.orgrsc.org These methods often proceed under mild conditions and can provide high levels of stereoselectivity. rsc.orgrsc.org

A notable biocatalytic approach involves the use of immobilized Candida antarctica lipase (B570770) B (CALB) for the synthesis of piperidine derivatives through a multicomponent reaction. rsc.org This method has been successfully applied to the gram-scale synthesis of piperidines with the catalyst being reusable for up to ten cycles. rsc.org

Organocatalysis has also proven effective in the asymmetric synthesis of piperidine scaffolds. rsc.org For example, a chiral phosphoric acid has been used to catalyze the reaction between 3-vinyl indoles and imino esters, yielding 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in good yields and with excellent enantioselectivity (up to 99% ee). rsc.org Another organocatalytic strategy employs L-proline to catalyze the asymmetric α-amination of aldehydes, a key step in the synthesis of (R)-pipecolic acid. ekb.eg

The following table highlights key aspects of biocatalytic and organocatalytic methods:

| Catalyst Type | Method | Key Advantages | Example Product | Reference |

| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | Reusable catalyst, mild reaction conditions, high yields | Substituted piperidines | rsc.org |

| Organocatalyst | Chiral Phosphoric Acid | High enantioselectivity (up to 99% ee), one-step reaction | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | rsc.org |

| Organocatalyst | L-proline | Asymmetric α-amination, efficient synthesis of chiral building blocks | (R)-Pipecolic acid | ekb.eg |

Intra- and Intermolecular Cyclization Strategies for Piperidine Carboxamide Scaffold Construction

Cyclization reactions are fundamental to the construction of the piperidine ring. mdpi.com Both intramolecular and intermolecular strategies have been extensively developed to afford a wide variety of piperidine carboxamide scaffolds. mdpi.com

Intramolecular cyclization often involves the formation of a C-N bond within a single molecule that already contains the necessary atoms to form the piperidine ring. mdpi.com A variety of methods can be employed, including reductive amination, where an amine condenses with a ketone or aldehyde followed by reduction of the resulting imine. mdpi.com For example, iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for preparing piperidines. mdpi.com Another approach is the intramolecular cyclization of amides bearing an alkene group, which can proceed via hydride transfer. mdpi.com

Intermolecular strategies involve the reaction of two or more separate molecules to form the piperidine ring. mdpi.com One common method is the [5+1] annulation, which involves the condensation of amines with aldehydes or ketones. mdpi.com Electrosynthesis in a flow microreactor has also been utilized for the electroreductive cyclization of imines with terminal dihaloalkanes, providing good yields of piperidine derivatives. nih.gov

The table below provides an overview of different cyclization strategies:

| Strategy | Method | Key Features | Reference |

| Intramolecular | Iron-catalyzed reductive amination | Efficient for preparing piperidines from ω-amino fatty acids | mdpi.com |

| Intramolecular | Hydride transfer cyclization of amides | Forms piperidines with tertiary amino groups | mdpi.com |

| Intermolecular | [5+1] annulation | Condensation of amines with aldehydes/ketones | mdpi.com |

| Intermolecular | Electroreductive cyclization | Utilizes a flow microreactor for efficient synthesis | nih.gov |

Strategic Derivatization of this compound for Pharmacological Exploration

Once the this compound core is synthesized, it can be further modified or derivatized to explore its pharmacological potential. researchgate.netnih.gov This often involves substitution at the nitrogen atom, functionalization of the piperidine ring, or modification of the carboxamide group. researchgate.netnih.gov

N-Substitution and Ring Functionalization of this compound Derivatives

Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate the biological activity of piperidine-containing compounds. researchgate.net For example, a series of N-substituted piperidine analogs have been synthesized as potential anti-Alzheimer's agents. ajchem-a.com In one study, N-benzyl piperidine derivatives were linked to other multipotent molecules to enhance their therapeutic effect. ajchem-a.com

Ring functionalization involves introducing substituents at various positions on the piperidine ring. news-medical.net A novel two-step process has been developed that combines biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds at different positions on the piperidine ring, streamlining the synthesis of complex derivatives. news-medical.net This approach has been used to synthesize high-value piperidines found in natural products and pharmaceuticals. news-medical.net

Modification of the Carboxamide Moiety in this compound Analogs

The carboxamide group is a key functional group that can be modified to alter the properties of the molecule. researchgate.netnih.gov For instance, the amide can be converted to other functional groups or used as a handle for further derivatization.

One approach involves the cyclization of piperidine carboxamides to form piperidin-3-yl-oxathiazol-2-ones using chlorocarbonylsulfenyl chloride. researchgate.net This transformation introduces a new heterocyclic ring system, which can be explored for its own biological activities. researchgate.net It has been noted that the reaction conditions, such as the presence of a base, can significantly influence the outcome, with the absence of a base leading to the formation of a nitrile instead of the desired cyclized product. researchgate.net

Another strategy involves the synthesis of piperidine-4-carboxamide derivatives where the amide is further functionalized. researchgate.net For example, sulfonamide and amide derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. researchgate.net These modifications can lead to compounds with diverse pharmacological profiles.

The following table summarizes different modifications of the carboxamide moiety:

| Modification | Reagent/Method | Resulting Structure | Reference |

| Cyclization | Chlorocarbonylsulfenyl chloride | Piperidin-3-yl-oxathiazol-2-one | researchgate.net |

| Derivatization | Amino-de-chlorination/amino-de-alkoxylation | Sulfonamide and amide derivatives | researchgate.net |

Synthesis of Related Chiral Piperidine-3-carboxamide Compounds as Synthetic Intermediates

The synthesis of enantiomerically pure piperidine derivatives is a significant focus in medicinal chemistry due to the prevalence of the piperidine scaffold in a vast number of pharmaceuticals and bioactive natural products. acs.orgacs.org The development of modular and stereoselective synthetic routes allows for the creation of diverse libraries of chiral piperidine-based compounds for drug discovery efforts. These strategies often rely on the preparation of highly functionalized piperidine intermediates that can be systematically modified.

Recent advancements have provided robust methodologies for accessing chiral piperidine structures, which serve as foundational frameworks for compounds like this compound. These methods include asymmetric reduction of pyridine (B92270) precursors and modular approaches starting from chiral amino acids. acs.orgdicp.ac.cn

Modular Synthesis via Chiral Piperidine Tricarboxylate Intermediates

A highly effective and scalable strategy for producing trisubstituted chiral piperidines involves the synthesis of an orthogonally protected piperidine-2,3,6-tricarboxylate. acs.orgacs.org This approach begins with a chiral amino acid, ensuring the final product's stereochemical integrity. The synthesis is notable for its scalability, capable of producing the key intermediate on a scale greater than 50 grams as a single enantio- and diastereomer. acs.orgacs.org

The core of this methodology is a sequence of scalable reactions, including a formal [4+2] cyclization, a diastereoselective reduction, and a regioselective ring-opening. acs.org The resulting piperidine tricarboxylate intermediate is particularly valuable because it allows for sequential and stereoselective functionalization at different positions of the piperidine ring through modern catalytic methods. acs.orgacs.org This modularity enables the synthesis of a wide array of complex and highly elaborated chiral piperidines and pipecolic esters. acs.org

Table 1: Key Steps in the Modular Synthesis of a Chiral Piperidine Intermediate

| Step | Description | Starting Material | Key Reagent/Condition | Outcome |

|---|---|---|---|---|

| 1 | [4+2] Cyclization | Chloro-homoserine derivative & Acetylene dicarboxylate | Heat, Basic conditions | Formation of cyclic intermediate |

| 2 | Diastereoselective Reduction | Cyclic intermediate | Reduction agent | Stereocontrolled piperidine ring |

| 3 | Regioselective Ring-Opening | Anhydride intermediate | Nucleophile | Orthogonally protected piperidine tricarboxylate |

This table summarizes the synthetic sequence used to create versatile chiral piperidine intermediates. acs.orgacs.org

Rhodium-Catalysed Asymmetric Synthesis from Pyridinium (B92312) Salts

Another powerful technique for the synthesis of chiral piperidines is the rhodium-catalyzed reductive transamination of simple pyridinium salts. dicp.ac.cn This method is distinguished by its excellent diastereo- and enantioselectivity, broad functional group tolerance, and operational simplicity. It avoids the need for gaseous hydrogen by using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn

A key innovation in this process is the use of a chiral primary amine, which, in the presence of water and the rhodium catalyst, facilitates a transamination with the pyridinium nitrogen. This not only forms the piperidine ring but also effectively induces chirality. dicp.ac.cn The method is highly versatile, allowing for the synthesis of various valuable chiral piperidines, including those with fluorine substituents, which are of significant interest in medicinal chemistry. The process has been successfully demonstrated on a multi-hundred-gram scale, underscoring its practical utility. dicp.ac.cn

Table 2: Overview of Rhodium-Catalysed Reductive Transamination

| Feature | Description |

|---|---|

| Catalyst System | [RhCp*Cl2]2 and Potassium Iodide |

| Hydrogen Source | Formic acid/triethylamine mixture |

| Chirality Source | Chiral primary amine |

| Key Transformation | Reductive transamination of pyridinium salts |

| Advantages | High stereoselectivity, broad scope, scalability, no H2 gas |

This table highlights the main features of the rhodium-catalyzed asymmetric synthesis of chiral piperidines. dicp.ac.cn

Synthesis of Piperidine-3-carboxamide (Nipecotamide) Analogs

Direct synthesis of piperidine-3-carboxamide derivatives, also known as nipecotamides, has been explored for various applications. nih.gov Structure-activity relationship studies have shown that the amide substituent at the 3-position of the piperidine ring is a critical feature. nih.gov Research into the synthesis of a series of 1-alkyl(aralkyl)nipecotamides and bis-nipecotamidoalkanes has provided insight into the structural requirements for biological activity, which in turn guides synthetic strategies. nih.gov

For instance, in the synthesis of N,N'-bis(nipecotoyl)piperazines, any substitution on the central piperazine (B1678402) ring was found to reduce activity. nih.gov Similarly, for bis-nipecotamidoalkanes, optimal activity was often achieved when the two piperidine nitrogen atoms were separated by a specific distance, such as by a p-xylene (B151628) linker. nih.gov These findings direct synthetic efforts toward specific structural motifs, such as maintaining an unsubstituted amide group directly attached to the C3 position of the piperidine ring and carefully selecting the N1-substituent. nih.gov

Table 3: Synthesized Piperidine-3-carboxamide Compound Types

| Compound Type | General Structure | Key Synthetic Feature |

|---|---|---|

| Type 5 | 1-Alkyl(aralkyl)nipecotamides | N-alkylation or N-aralkylation of a piperidine-3-carboxamide precursor. |

| Type 6 | Bis-nipecotamidoalkanes/aralkanes | Coupling of two piperidine-3-carboxamide units via a linker. |

This table categorizes different types of synthesized piperidine-3-carboxamide analogs. nih.gov

Comprehensive Biological Activity and Pharmacological Spectrum of 6 Methylpiperidine 3 Carboxamide and Its Derivatives

In Vitro Biological Efficacy and Ligand Binding Studies

The in vitro evaluation of 6-Methylpiperidine-3-carboxamide derivatives has revealed a diverse range of biological activities, from potent enzyme inhibition to modulation of key cellular receptors and signaling pathways. These studies form the foundation for understanding the therapeutic potential of this class of compounds.

Derivatives of piperidine-3-carboxamide have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Notably, a series of novel piperidamide-3-carboxamide derivatives have demonstrated significant inhibitory activity against Cathepsin K (Cat K), an enzyme crucial in bone resorption and implicated in osteoporosis. nih.govmdpi.com Among the synthesized compounds, compound H-9 emerged as a particularly potent inhibitor, with an IC₅₀ value of 0.08 µM. nih.govmdpi.com Molecular docking studies have revealed that these compounds occupy the active pockets of Cat K, forming hydrogen bonds and hydrophobic interactions with key residues. nih.govmdpi.com The initial fragment, F-12 , a sulfonyl piperidine (B6355638) compound, showed an IC₅₀ value of 13.52 µM. mdpi.com

In the realm of oncology, piperidine-3-carboxamide derivatives have been investigated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. nih.gov A hybridized 3D-QSAR model was used to design 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides, which exhibited inhibitory activity against PLK1 kinase. nih.gov

Furthermore, N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives have been synthesized and evaluated as TYK2 inhibitors, a target for autoimmune diseases. nih.govCompound 24 from this series showed acceptable inhibition of STAT3 phosphorylation and good stability in liver microsomal assays, indicating its potential for further development. nih.gov

Interactive Data Table: Enzyme Inhibition by Piperidine-3-carboxamide Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound H-9 | Cathepsin K | 0.08 | nih.govmdpi.com |

| F-12 (sulfonyl piperidine) | Cathepsin K | 13.52 | mdpi.com |

| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides | PLK1 Kinase | - | nih.gov |

| Compound 24 (N-(methyl-d3) pyridazine-3-carboxamide derivative) | TYK2 | - | nih.gov |

The versatility of the piperidine-3-carboxamide scaffold extends to its interaction with various G protein-coupled receptors (GPCRs), which are central to neurotransmission and other physiological processes.

Opioid Receptors: Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds act as opioid receptor antagonists. nih.gov The antagonist properties were observed to be influenced by the presence and position of methyl groups on the piperidine ring. nih.gov Specifically, compounds with both 3- and 4-methyl substituents were more potent antagonists. nih.gov Another study on 3-carboxamido analogues of morphine and naltrexone (B1662487) reported high affinity for µ-opioid receptors, with Kᵢ values of 34 and 1.7 nM, respectively. nih.gov

Serotonin (B10506) Receptors: Piperidine (piperazine)-amide substituted derivatives have been developed as multi-target antipsychotics with high affinity for dopamine (B1211576) D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.govCompound 11 from this series displayed a promising profile with low affinity for 5-HT₂C and histamine (B1213489) H₁ receptors. nih.gov Additionally, piperazine (B1678402) analogs of naphthyridine-3-carboxamides have been identified as potent 5-HT₃ receptor antagonists. nih.gov Compounds 8h and 13i exhibited pA₂ values of 7.3 and 7.5, respectively, indicating significant antagonism at this receptor. nih.gov A conformationally restricted analogue of 5-carboxamidotryptamine, (+/-) 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, has shown selectivity for the serotonin 5-HT1D receptor. nih.gov

Orexin (B13118510) Receptors: The orexin system is a key regulator of sleep and wakefulness. nih.govnih.gov A series of novel 3-aminopyrrolidine (B1265635) and piperidine macrocycles have been designed as orexin receptor agonists, with potential applications in the treatment of sleep disorders. nih.gov These compounds are intended to target the orexin-1 (OX₁) and orexin-2 (OX₂) receptors. nih.gov

The pharmacological effects of piperidine-3-carboxamide derivatives are often underpinned by their ability to modulate critical cellular signaling pathways.

Studies have shown that piperidine and its derivatives can regulate several crucial signaling pathways involved in cancer, such as STAT-3, NF-κB, and PI3k/Akt. mdpi.com The modulation of these pathways can lead to the induction of apoptosis in cancer cells. mdpi.com

A notable mechanism of action for some N-arylpiperidine-3-carboxamide derivatives is the induction of a senescence-like phenotype in cancer cells. pjps.pknih.govnih.gov Senescence is a state of irreversible cell cycle arrest, which can be a powerful anti-cancer mechanism. pjps.pk The hit compound 1 from a high-throughput screening induced senescence-like changes in human melanoma A375 cells. pjps.pknih.gov Further optimization led to the identification of compound 54 , which was more potent in inducing both cell growth inhibition and a senescence-like phenotype. pjps.pknih.gov

Preclinical Pharmacological Investigations and Therapeutic Potential

The promising in vitro results for this compound derivatives have prompted further investigation into their preclinical pharmacological effects and therapeutic potential, particularly in the areas of oncology and neuropharmacology.

The anticancer properties of piperidine-3-carboxamide derivatives have been a significant area of research.

A study focused on N-arylpiperidine-3-carboxamide derivatives identified their potential as antimelanoma agents by inducing a senescence-like phenotype. pjps.pknih.govnih.gov The initial hit, compound 1 , showed moderate senescence-inducing activity (EC₅₀ = 1.24 µM) and antiproliferative activity (IC₅₀ = 0.88 µM) in the A375 human melanoma cell line. pjps.pk Structure-activity relationship studies led to the discovery of compound 54 , an S-isomer with a pyridine (B92270) ring, which demonstrated significantly improved antimelanoma activity (IC₅₀ = 0.03 µM) and induced a senescence-like morphological change (EC₅₀ = 0.04 µM). pjps.pknih.gov

Interactive Data Table: Antimelanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives

| Compound | Senescence-inducing Activity (EC₅₀, µM) | Antiproliferative Activity (IC₅₀, µM) | Cell Line | Reference |

| Compound 1 | 1.24 | 0.88 | A375 Human Melanoma | pjps.pk |

| Compound 54 | 0.04 | 0.03 | A375 Human Melanoma | pjps.pknih.gov |

Other research has explored benzothiazolyl piperidine-3-carboxamide derivatives as multi-target kinase inhibitors, including cyclin-dependent kinases (CDKs) and VEGFR2, for cancer therapy. popline.org Additionally, novel piperazine derivatives of the Vinca alkaloid vindoline, which contains a piperidine-like structure, have shown anticancer effects against various human tumor cell lines. nih.gov

The ability of piperidine-3-carboxamide derivatives to interact with CNS targets has led to the exploration of their neuropharmacological applications.

Analgesic Activity: Synthetic quaternary salts of alkyl piperidine derivatives have been evaluated for their analgesic activity. pjps.pkpopline.orgresearchgate.net Several analogs of piperidine-2-methanol and piperidine-2-ethanol showed varying degrees of antinociceptive properties in the tail immersion test. pjps.pk For instance, compound 1e , a methoxy (B1213986) derivative, exhibited highly significant analgesia that was more potent and longer-lasting than the standard drug. pjps.pkCompound 1f also showed highly significant analgesic activity. pjps.pk

Mood Disorders and Antipsychotic Potential: As mentioned earlier, piperidine (piperazine)-amide substituted derivatives have been designed as multi-target antipsychotics. nih.govCompound 11 from this series not only showed high affinity for D₂ and 5-HT₁ₐ/₂ₐ receptors but also demonstrated efficacy in animal models of psychosis, such as reducing apomorphine-induced climbing and MK-801-induced hyperactivity. nih.gov It also exhibited procognitive properties in a novel object recognition task. nih.gov Furthermore, piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides, acting as 5-HT₃ receptor antagonists, have shown antidepressant-like activity in the mouse forced swim test. nih.gov

Investigations into Lysosomal Storage Disorders and Proteostatic Diseases Research using this compound Scaffolds

The therapeutic landscape for lysosomal storage disorders (LSDs) and diseases of protein homeostasis (proteostatic diseases) is increasingly focused on small molecule interventions. nih.govnih.gov A primary strategy in this area is the use of pharmacological chaperones (PCs), which are small molecules designed to bind to and stabilize mutant enzymes that are misfolded. acs.orgembopress.org This stabilization helps the enzymes to pass the quality control mechanisms of the endoplasmic reticulum, facilitating their correct transport to the lysosome where they can perform their catalytic function. acs.orgnih.gov Many of the genetic mutations underlying LSDs are missense mutations that result in less stable, yet potentially functional, enzymes, making them amenable to this therapeutic approach. nih.govnih.gov This principle of correcting protein misfolding extends to broader proteostatic diseases, such as Alzheimer's disease, where preventing protein aggregation is a key therapeutic goal.

While direct research specifically utilizing this compound in the context of LSDs is not extensively documented, the foundational piperidine-carboxamide scaffold is emerging as a structure of significant interest for modulating protein function in related disease models. The core structure is being explored for its potential to serve as a basis for developing novel enzyme inhibitors and modulators.

A notable example is the identification of piperidine-4-carboxamide, a close structural analog, as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC). researchgate.net This enzyme is implicated in the formation of pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are a key factor in the pathology of Alzheimer's disease. researchgate.net The discovery of a piperidine-4-carboxamide derivative (Cpd-41) as an sQC inhibitor highlights the potential of this chemical framework to interact with enzyme active sites and disrupt pathological processes related to protein misfolding and aggregation. researchgate.net

Furthermore, derivatives of piperidine-3-carboxamide have been synthesized and evaluated as potent inhibitors of cathepsin K, an enzyme involved in bone resorption. mdpi.com This research demonstrates that the piperidine-3-carboxamide skeleton can be effectively modified to create compounds that interact with key residues in an enzyme's active site, underscoring its versatility as a scaffold for developing targeted therapeutic agents. mdpi.com These findings collectively suggest that the this compound scaffold represents a promising starting point for the design and synthesis of novel pharmacological chaperones and enzyme inhibitors for the treatment of lysosomal storage disorders and other proteostatic diseases.

Exploration of Other Therapeutic Avenues (e.g., anti-inflammatory, antimicrobial) for this compound Compounds

The piperidine ring and carboxamide functional group are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. mdpi.com Consequently, derivatives containing the this compound scaffold have been investigated for various other therapeutic applications, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

The piperidine-carboxamide framework has been explored as a basis for new anti-inflammatory agents. Studies on halogenated derivatives of piperidine-4-carboxamide, for instance, showed that these compounds exhibited considerable anti-inflammatory effects in in-vivo models of carrageenan-induced edema. hamdard.edu.pk The chloro and bromo derivatives, in particular, demonstrated potency comparable to the standard drug acetylsalicylic acid. hamdard.edu.pk In other research, structural modifications of the carboxylic acid group in fluoroquinolones to a carboxamide have led to compounds with significantly improved anti-inflammatory properties. nih.gov One such derivative, N-(3-aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was identified as a highly potent anti-inflammatory agent, showing strong inhibition of the oxidative burst in phagocytes and T-cell proliferation while maintaining antibacterial efficacy. nih.gov These examples underscore the potential of the carboxamide moiety, in conjunction with a heterocyclic ring like piperidine, to yield compounds with significant immunomodulatory and anti-inflammatory activity.

Antimicrobial Activity

The piperidine scaffold is a common feature in natural and synthetic compounds with antimicrobial properties. mdpi.comnih.gov Research into derivatives of piperidine-4-carboxamide has revealed that synthesized sulfonamide and amide analogues possess a diverse antimicrobial profile against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable or superior to the parent molecule. researchgate.net

Similarly, the 3-carboxamide group has been integrated into various heterocyclic systems to develop new antibacterial agents. A drug discovery program based on natural products led to the development of 3-carboxamide tetramic acids, which demonstrated activity against Gram-positive bacterial strains. nih.gov The activity of these compounds was influenced by the nature of the alkyl substituents on the amide nitrogen. nih.gov The versatility of the piperidine-carboxamide scaffold in antimicrobial research is further supported by the wide range of biological activities predicted for its derivatives, including antiviral and antifungal effects. researchgate.net

The following table summarizes the antimicrobial activities of various compounds featuring the piperidine and/or carboxamide scaffold.

| Derivative / Scaffold | Microorganism(s) | Summary of Findings / Activity | Reference |

|---|---|---|---|

| Piperidine-4-carboxamide derivatives (sulfonamide and amide) | Gram-positive and Gram-negative bacteria | Showed diverse antimicrobial profiles; some compounds had comparable or better activity than the parent compound. | researchgate.net |

| 3-Carboxamide tetramic acid derivatives | Gram-positive strains (e.g., S. aureus) | Active against Gram-positive bacteria; activity dependent on N-alkyl chain length. | nih.gov |

| Piperidine derivatives with pyridine, benzaldehyde, or 4-cyano phenyl substitutions | General antibacterial | Electron-donating and electron-withdrawing groups on the piperidine ring increased antibacterial activity. | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli, S. aureus | Exhibited very good bactericidal action against E. coli and weaker action against S. aureus. | mdpi.com |

| N-Arylpiperidine-3-carboxamide derivatives | Melanoma cells (Antiproliferative) | Identified compounds with potent antiproliferative activity against human melanoma cells. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Methylpiperidine 3 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 6-Methylpiperidine-3-carboxamide derivatives are highly sensitive to modifications at various positions of the piperidine (B6355638) ring and the carboxamide moiety. These modifications can significantly alter the compound's interaction with its biological target, leading to enhanced potency or a more desirable selectivity profile.

Role of Stereochemical Configuration and Enantioselectivity in this compound Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, with different enantiomers often exhibiting markedly different potencies. This enantioselectivity underscores the specific three-dimensional interactions between the molecule and its biological target.

A study on N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents demonstrated significant enantioselectivity. nih.gov For instance, the (S)-configuration of a hit compound showed an EC50 of 0.27 μM, which was 15-fold more potent than its corresponding (R)-enantiomer. nih.gov This highlights the critical importance of the stereocenter at the 3-position of the piperidine ring for activity. The superior activity of the (S)-enantiomer suggests a specific binding orientation within the target protein that cannot be effectively achieved by the (R)-enantiomer. nih.gov

Similarly, in a series of pyrimidinyl-piperazine carboxamides, which share a related structural motif, compounds with an (S)-configuration at the chiral center were found to be up to 5-fold more active as α-glucosidase inhibitors compared to their (R)-configured counterparts. This further emphasizes the general principle that the stereochemical arrangement of substituents around the core scaffold is a key determinant of biological function.

The observed enantioselectivity can be rationalized by pharmacophore models, which indicate that the active enantiomer aligns more favorably with the required pharmacophoric features, such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov In the case of the N-arylpiperidine-3-carboxamide derivatives, the model revealed that the less active (R)-enantiomer failed to map a key aromatic feature correctly due to the different spatial arrangement of the substituents. nih.gov

Influence of N-Alkyl/Aralkyl and Carboxamide Substitutions on Pharmacological Profiles

Modifications to the N-substituent of the piperidine ring and the carboxamide group have been extensively explored to modulate the pharmacological profiles of this compound derivatives. These substitutions can impact potency, selectivity, and pharmacokinetic properties.

In the pursuit of novel antimelanoma agents, a library of N-arylpiperidine-3-carboxamide derivatives was synthesized and evaluated. nih.gov The initial hit compound, bearing an N-aryl group, showed moderate activity. Subsequent modifications to this aryl ring, as well as to the carboxamide portion, led to the identification of compounds with significantly improved potency. For example, replacing a benzene (B151609) ring in the N-aryl moiety with a pyridine (B92270) ring and introducing a pyrrole (B145914) group at the carboxamide nitrogen resulted in a compound with an IC50 of 0.03 μM, a substantial improvement over the initial hit. nih.gov

The nature of the substituent on the N-aryl ring was also found to be critical. The introduction of different functional groups on this ring system allowed for the fine-tuning of the electronic and steric properties of the molecule, thereby influencing its binding affinity. The following table summarizes the structure-activity relationship of some N-arylpiperidine-3-carboxamide derivatives. nih.gov

| Compound | R Group | Activity (IC50 in μM) |

| 1 | Phenyl | 0.88 |

| 20 (S-isomer of 1) | Phenyl | 0.27 |

| 19 (R-isomer of 1) | Phenyl | >20 |

| 54 | Pyridyl with Pyrrole at carboxamide | 0.03 |

Table 1: Structure-Activity Relationship of N-Arylpiperidine-3-carboxamide Derivatives. nih.gov

Furthermore, studies on piperidine-3-carboxamide derivatives as cathepsin K inhibitors for the treatment of osteoporosis have also highlighted the importance of substitutions. mdpi.com In this series, various N-benzyl substituents on the carboxamide nitrogen were explored. The electronic nature of the substituents on the benzyl (B1604629) ring was found to influence the inhibitory activity. mdpi.com

Conformational Analysis and its Relation to Biological Functionality

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The preferred conformation determines how well the molecule can fit into the binding site of its target protein and establish key interactions.

Molecular Dynamics and Conformational Studies of this compound and its Interactions

Molecular dynamics (MD) simulations and other conformational analysis techniques are powerful tools to understand the dynamic behavior of this compound derivatives and their interactions with biological macromolecules. These studies can reveal the stable conformations of the ligand and how it binds within the active site of a target.

An in silico analysis of piperidine carboxamide derivatives as potential CCR5 antagonists utilized molecular dynamics simulations to assess the stability of the ligand-receptor complex. nih.gov The simulations, run for 1 nanosecond, confirmed that the designed sulfo carboxamide derivatives exhibited increased stability when compared to existing sulfonyl derivatives of piperidine. nih.gov This increased stability is indicative of a more favorable binding interaction, which can translate to improved biological activity.

Molecular docking studies, often used in conjunction with conformational analysis, provide insights into the specific interactions between the ligand and the amino acid residues of the target protein. For instance, in the development of piperidine-3-carboxamide derivatives as cathepsin K inhibitors, molecular docking revealed that the most potent compound formed several hydrogen bonds and hydrophobic interactions with key residues in the active site. mdpi.com These interactions are crucial for stabilizing the ligand in the binding pocket and are a direct consequence of the molecule's conformation.

The conformation of the piperidine ring itself, which typically adopts a chair conformation, and the relative orientation of the substituents at the 3 and 6 positions, are critical for presenting the pharmacophoric groups in the correct spatial arrangement for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Several QSAR studies have been conducted on piperidine carboxamide and related derivatives, demonstrating the utility of this approach in understanding the key structural features required for activity. Both 2D-QSAR and 3D-QSAR methods have been employed.

A 3D-QSAR study on a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity led to the development of a robust pharmacophore model. nih.gov This model, which had a high predictive ability (r² = 0.884), consisted of six pharmacophoric features: one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable group, and three aromatic rings. nih.gov The most active compounds in the series were found to align well with all these features, providing a clear rationale for their potency.

In another study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of piperidine carboxamide derivatives as ALK inhibitors. researchgate.net These models yielded statistically significant results and highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net The contour maps generated from these models provide a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity.

The general process of QSAR modeling involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table provides an overview of the statistical parameters often used to validate QSAR models.

| Parameter | Description | Good Value |

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² or r²cv | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| r²pred | Predictive r-squared (external validation) | > 0.5 |

Table 2: Common Statistical Parameters in QSAR Modeling.

These QSAR models serve as valuable tools in the drug discovery process, enabling a more focused and efficient design of novel this compound derivatives with improved therapeutic potential.

Mechanistic Studies and Target Elucidation of 6 Methylpiperidine 3 Carboxamide Actions

Investigation of Specific Molecular Targets and Binding Interactions

The precise molecular targets of 6-methylpiperidine-3-carboxamide are not definitively established in the available literature. However, studies on analogous compounds, particularly N-arylpiperidine-3-carboxamide derivatives, provide significant insights into potential binding interactions. Research has led to the development of a pharmacophore hypothesis for active analogs that induce senescence in cancer cells. nih.gov

This model outlines six key features necessary for potent activity:

Three Aromatic Rings (R): These features suggest significant interaction with aromatic residues within a target protein's binding pocket. nih.gov

One Hydrogen-Bond Acceptor (A): The carbonyl group of the 3-carboxamide moiety was identified as a critical hydrogen-bond acceptor. nih.gov

One Hydrophobic Group (H): This indicates the importance of a non-polar interaction for binding. nih.gov

One Positively Ionizable Group (P): The piperidine (B6355638) nitrogen was identified as a feature that is likely protonated at physiological pH, allowing for an ionic interaction with the target. nih.gov

In the most active analogs studied, such as compound 54 (an N-arylpiperidine-3-carboxamide derivative), the substituted aromatic rings align perfectly with the three 'R' features of the pharmacophore, while the carboxamide's carbonyl group fulfills the 'A' feature. nih.gov The piperidine nitrogen itself serves as both the hydrophobic and positively ionizable center. nih.gov

While not directly studying this compound, other research into substituted piperidine structures has shown that certain derivatives can act as inhibitors of enzymes like acetylcholinesterase, suggesting a potential area for future investigation for this class of compounds. whiterose.ac.uk

Elucidation of Cellular and Subcellular Mechanisms of Action of this compound

The cellular mechanisms of this compound have been explored through the study of its close analogs. N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma A375 cells. nih.gov This process represents a state of irreversible cell cycle arrest. nih.gov

Treatment with these compounds leads to distinct morphological and metabolic changes in the cancer cells without causing significant cytotoxicity to normal cells. nih.gov The key cellular alterations observed include:

Altered Cell Morphology: Cells become enlarged and flattened. nih.gov

Nuclear Changes: The presence of a single, large nucleus is characteristic. nih.gov

Increased Cytoplasmic Granularity: An increase in the granularity of the cytoplasm is noted. nih.gov

Inhibition of Proliferation: The compounds cause a dose-dependent decrease in the total number of cancer cells. nih.gov

These effects were confirmed by comparing the cellular changes induced by an active analog, compound 54 , with those induced by doxorubicin, a known inducer of senescence. nih.gov The data indicates that as the concentration of the piperidine-3-carboxamide analog increases, cell proliferation is inhibited, and the percentage of cells exhibiting a senescent phenotype rises significantly. nih.gov Some piperidine derivatives have also been noted for their potential to induce apoptosis (programmed cell death) in tumor cell lines.

Table 1: Dose-Dependent Effects of Compound 54 on A375 Melanoma Cells This table is generated based on descriptive findings from the source material. Actual numerical values were not provided and are represented here for illustrative purposes based on the described dose-dependent relationship.

| Concentration | Relative Cell Number | Percentage of Senescent Cells |

|---|---|---|

| Low | High | Low |

| Medium | Medium | Medium |

| High | Low | High |

Source: nih.gov

Pharmacodynamic Characterization of this compound Analogs

The pharmacodynamics of this class of compounds have been investigated through structure-activity relationship (SAR) studies, focusing on N-arylpiperidine-3-carboxamide derivatives. These studies have been crucial in identifying the key structural moieties responsible for their anti-melanoma activity. nih.gov

A screening of a small-molecule library identified an initial hit compound (Compound 1 ) with an N-arylpiperidine-3-carboxamide scaffold that induced the desired senescence-like changes in melanoma cells. nih.gov To improve potency, a focused library of analogs with diverse modifications was created and tested. This led to the identification of Compound 54 , which was significantly more potent at both inhibiting cell growth and inducing the senescent phenotype compared to the original hit. nih.gov

The SAR studies, supported by the pharmacophore model, demonstrated the importance of the following structural elements:

The N-aryl Group: The presence and substitution pattern on the aryl ring attached to the piperidine nitrogen are critical for activity. nih.gov

The 3-Carboxamide Group: The carbonyl oxygen of this group acts as an essential hydrogen-bond acceptor. nih.gov

The Piperidine Ring: This core structure, particularly its nitrogen atom, serves as a key hydrophobic and positively ionizable feature for target binding. nih.gov

Furthermore, the stereochemistry of the piperidine ring is a known factor in the pharmacodynamics of its derivatives. In studies of other substituted piperidines, such as 2,6-disubstituted variants, the cis-isomers were found to be more biologically active than their trans-counterparts, highlighting the importance of spatial arrangement for target interaction. whiterose.ac.uk

Table 2: Comparative Activity of N-arylpiperidine-3-carboxamide Analogs

| Compound | Description | Relative Potency |

|---|---|---|

| Compound 1 | Initial Hit | Baseline Activity |

| Compound 54 | Optimized Analog | More Potent |

Source: nih.gov

Computational Chemistry and in Silico Approaches in 6 Methylpiperidine 3 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Simulations for 6-Methylpiperidine-3-carboxamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a ligand's activity by modeling the interactions at the binding site. For derivatives of this compound, molecular docking simulations are used to identify key amino acid residues involved in binding and to rationalize structure-activity relationships (SAR).

Following docking, molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-protein complex. researchgate.net MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. researchgate.netunibas.ch These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies. nih.gov

Research on related N-arylpiperidine-3-carboxamide scaffolds has demonstrated their potential, for instance, in inducing a senescence-like phenotype in melanoma cells. nih.gov In such studies, docking and simulation would be key to understanding how these compounds interact with their target proteins. For example, simulations can elucidate how the piperidine (B6355638) ring adopts a specific conformation, such as a chair or boat form, within the binding pocket and how the carboxamide group forms crucial hydrogen bonds with the protein backbone or specific residues. The methyl group at the 6-position of the piperidine ring can also influence binding affinity and selectivity through steric and hydrophobic interactions.

Key interactions typically observed in simulations of piperidine derivatives binding to protein targets include:

Hydrogen Bonds: The carboxamide moiety is a potent hydrogen bond donor and acceptor, frequently interacting with polar residues like serine, threonine, and aspartate.

Hydrophobic Interactions: The piperidine ring and its methyl substituent often engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Alkyl or Pi-Cation Interactions: If aromatic rings are present in the derivative or the protein's binding site, these interactions can further stabilize the complex. nih.gov

Table 1: Simulated Ligand-Protein Interactions for a Hypothetical this compound Derivative This table is a representative example based on common interactions found in protein-ligand complexes involving similar scaffolds.

| Interacting Ligand Moiety | Protein Residue (Example) | Interaction Type |

|---|---|---|

| Carboxamide Oxygen | Serine (Side Chain) | Hydrogen Bond |

| Carboxamide NH | Aspartate (Side Chain) | Hydrogen Bond |

| Piperidine Ring | Leucine, Valine | Hydrophobic Interactions |

| Methyl Group | Isoleucine | Hydrophobic Interactions |

| Aromatic Substituent (if present) | Phenylalanine | Pi-Pi Stacking |

Prediction of Biological Activity Spectra (PASS) and Target Prediction for Novel this compound Compounds

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. clinmedkaz.org The PASS algorithm analyzes the structure of a new compound and provides a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). clinmedkaz.org This allows researchers to prioritize which compounds to synthesize and test for specific therapeutic areas, such as oncology or central nervous system disorders. clinmedkaz.org

For novel this compound compounds, PASS analysis can generate a broad spectrum of potential pharmacological effects and mechanisms of action. clinmedkaz.org By inputting the 2D structure of a derivative, the software can suggest its potential to interact with various enzymes, receptors, ion channels, and transporters. clinmedkaz.org This is particularly valuable in the early stages of drug discovery for identifying novel applications for a chemical scaffold.

For instance, a PASS prediction for a new this compound derivative might indicate a high probability of activity as an enzyme inhibitor, a G-protein coupled receptor (GPCR) ligand, or an agent affecting neurotransmitter transport. These predictions are based on a vast database of structure-activity relationships for existing drugs and experimental compounds. clinmedkaz.org The results can guide further preclinical studies to confirm these predicted activities through in vitro and in vivo assays. clinmedkaz.org

Table 2: Example of a Predicted Biological Activity Spectrum (PASS) for a Novel this compound Derivative This table is for illustrative purposes. The Pa (probability "to be active") values are hypothetical.

| Predicted Biological Activity | Pa Score | Therapeutic Area Implication |

|---|---|---|

| Kinase Inhibitor | 0.75 | Oncology |

| GABA Agonist | 0.68 | Neurology (e.g., Anxiolytic) |

| Monoamine Oxidase B Inhibitor | 0.62 | Neurology (e.g., Parkinson's Disease) |

| Antifungal | 0.55 | Infectious Diseases |

| Anti-inflammatory | 0.51 | Immunology |

Virtual Screening and Lead Optimization Strategies for this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For the this compound scaffold, virtual screening can be employed to explore a vast chemical space and discover novel derivatives with high predicted affinity and specificity for a target of interest. This process often involves high-throughput docking where millions of compounds are computationally evaluated. nih.gov

Once initial "hits" are identified from virtual screening, the process of lead optimization begins. This phase aims to refine the structure of the hit compounds to improve their drug-like properties. patsnap.com Key objectives of lead optimization include:

Enhancing Potency and Efficacy: Modifying the chemical structure to improve binding affinity for the target. patsnap.comnih.gov

Improving Selectivity: Altering the molecule to minimize interactions with off-target proteins, thereby reducing potential side effects. patsnap.com

Optimizing ADMET Properties: Adjusting the physicochemical properties (e.g., lipophilicity, polar surface area) to improve absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

For the this compound scaffold, lead optimization could involve a systematic structure-activity relationship (SAR) study. nih.gov This might include synthesizing and testing analogs with different substituents on the piperidine ring or the carboxamide nitrogen. For example, adding or modifying functional groups can alter the compound's solubility, metabolic stability, and ability to cross cell membranes. nih.gov Computational tools play a vital role in this iterative process by predicting the impact of these chemical modifications before synthesis, saving time and resources. patsnap.com

Table 3: Lead Optimization Strategies for this compound Scaffolds

| Optimization Goal | Strategy | Example Modification |

|---|---|---|

| Enhance Potency | Introduce groups that form additional hydrogen bonds. | Add a hydroxyl or amino group to a substituent. |

| Improve Selectivity | Modify substituents to create steric hindrance with off-target proteins. | Introduce a bulky group (e.g., tert-butyl) at a specific position. |

| Increase Metabolic Stability | Replace metabolically liable groups (e.g., methyl groups prone to oxidation). | Replace a methyl group with a trifluoromethyl group. |

| Enhance Oral Bioavailability | Modify lipophilicity to fall within an optimal range. | Add polar groups to reduce excessive lipophilicity. |

Advanced Analytical and Spectroscopic Characterization Methods in 6 Methylpiperidine 3 Carboxamide Research

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are indispensable for separating 6-Methylpiperidine-3-carboxamide from unreacted starting materials, byproducts, and other impurities, thereby ensuring the purity of the synthesized compound. These techniques are also crucial for its initial identification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are powerful techniques for the purity assessment of non-volatile compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. In the analysis of piperidine (B6355638) derivatives, reversed-phase HPLC is commonly utilized, often with a C18 column. unipi.itnih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area (typically ≥95%) for the main peak indicates a high-purity sample. unipi.it UPLC, an evolution of HPLC, uses smaller particle sizes in the column, allowing for higher resolution, faster analysis times, and reduced solvent consumption. bldpharm.com

A typical HPLC method for a related piperidine derivative might involve a gradient elution, starting with a higher polarity mobile phase and gradually increasing the proportion of a less polar organic solvent like acetonitrile. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II or similar nih.gov |

| Column | Gemini C18 (5 μm, 250 x 4.6 mm) or similar nih.gov |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile nih.gov |

| Gradient | e.g., 5% to 95% B over 8 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-VIS at 210, 254, and 280 nm nih.gov |

| Column Temp. | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying volatile and semi-volatile compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries. cmbr-journal.comnih.gov The retention time from the GC provides an additional layer of identification.

Spectroscopic Techniques for Structural Elucidation

Once purified, spectroscopic techniques are employed to confirm that the synthesized molecule has the correct atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl group protons, the protons on the piperidine ring, and the amide N-H protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all informative. For instance, the protons on the carbon bearing the methyl group would likely appear as a multiplet, and the methyl group itself as a doublet. rsc.orgresearchgate.net

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the 170-180 ppm range), the carbons of the piperidine ring, and the methyl carbon. rsc.orgrsc.org

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~175 |

| **Amide (NH₂) ** | ~7.0-8.5 (broad) | - |

| Piperidine CH (at C3) | ~2.3-2.6 | ~40-45 |

| Piperidine CH (at C6) | ~2.8-3.2 | ~50-55 |

| Piperidine CH₂ | ~1.4-2.0 | ~25-35 |

| Methyl (CH₃) | ~1.0-1.2 (doublet) | ~20-25 |

Note: These are approximate values and can be influenced by solvent and stereochemistry.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound molecule would exhibit characteristic absorption bands corresponding to its amide and piperidine functionalities.

N-H Stretching: The amide N-H bonds typically show one or two sharp to medium bands in the 3100-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption for the amide carbonyl group is expected around 1650-1680 cm⁻¹. rsc.org

C-H Stretching: Aliphatic C-H stretches from the piperidine ring and methyl group will appear just below 3000 cm⁻¹. vscht.czpressbooks.pub

N-H Bending: An absorption around 1600-1640 cm⁻¹ is also characteristic of the N-H bend of the amide.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3100-3500 | Medium |

| Amide | C=O stretch | 1650-1680 | Strong |

| Amine | N-H bend | 1600-1640 | Medium |

| Alkane | C-H stretch | 2850-2960 | Strong |

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound (molecular formula C₇H₁₄N₂O), the expected monoisotopic mass is approximately 142.11 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern would likely show losses of the carboxamide group, the methyl group, and fragmentation of the piperidine ring, all of which help to confirm the proposed structure.

Method Development and Validation for Quantitative Analysis in Academic Research Settings

For studies that require quantifying the concentration of this compound, such as in reaction kinetics or stability studies, it is crucial to develop and validate an analytical method. This ensures that the results are accurate, reliable, and reproducible. HPLC is often the method of choice for such quantitative analyses.

Method Development:

The goal of method development is to achieve adequate separation of the analyte of interest from all other components in the sample matrix within a reasonable timeframe. This involves optimizing several parameters:

Column Selection: Choosing the appropriate stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase Composition: Adjusting the solvent type (e.g., acetonitrile, methanol), pH, and additives (e.g., trifluoroacetic acid, formic acid) to achieve good peak shape and resolution.

Elution Mode: Deciding between an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

Detector Wavelength: Selecting a UV wavelength where the analyte has maximum absorbance and potential interferences have minimal absorbance.

Method Validation:

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. In an academic research context, key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank samples and spiked samples.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis (R² > 0.99 is generally desired).

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with a known concentration (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By systematically developing and validating analytical methods, researchers can ensure the integrity and quality of the data generated in studies involving this compound.

Future Directions and Translational Research Implications of 6 Methylpiperidine 3 Carboxamide

Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability of 6-Methylpiperidine-3-carboxamide Derivatives

The development of this compound derivatives into viable drug candidates hinges on strategic optimization of their potency, selectivity, and bioavailability. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to improve its therapeutic profile.

Key optimization strategies include:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of various substituents, can significantly impact the compound's interaction with its biological target. For instance, in the development of anti-osteoporosis agents, the addition of a sulfonyl group to the piperidine nitrogen was a key feature in a series of potent cathepsin K inhibitors. nih.govmdpi.com

Substitution on the Carboxamide Group: The nature of the substituent attached to the carboxamide nitrogen is a critical determinant of biological activity. SAR studies have shown that varying this group can modulate potency and selectivity. For example, in a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the substitution on the aryl ring was crucial for potency. nih.gov

Stereochemistry: The stereochemistry at the chiral centers of the this compound scaffold can have a profound effect on biological activity. It is common for one enantiomer or diastereomer to exhibit significantly higher potency than others.

Improving Physicochemical Properties: To enhance bioavailability, modifications are often made to improve a compound's solubility, permeability, and metabolic stability. This can involve the introduction of polar groups or the replacement of metabolically labile moieties. For instance, replacing an acid-labile group with a more stable alternative can improve a compound's suitability for in vivo applications. acs.org

The following table summarizes the structure-activity relationship of selected piperidine-3-carboxamide derivatives, highlighting how different substitutions influence their biological activity.

| Compound ID | Core Scaffold | R1 (on Piperidine N) | R2 (on Carboxamide N) | Biological Target/Activity | IC50 (µM) |

| H-9 | piperidine-3-carboxamide | (4-methoxyphenyl)sulfonyl | 3-chloro-2-fluorobenzyl | Cathepsin K Inhibition | 0.08 nih.gov |

| H-11 | piperidine-3-carboxamide | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | Cathepsin K Inhibition | 0.23 nih.gov |

| Compound 54 | N-arylpiperidine-3-carboxamide | Not specified | Pyridinyl with pyrrole (B145914) substitution | Antimelanoma Activity | 0.03 nih.gov |

Development of Next-Generation this compound-Based Therapeutic Agents

The this compound scaffold is a versatile platform for the development of next-generation therapeutic agents targeting a range of diseases. By applying the optimization strategies discussed above, researchers are creating novel compounds with enhanced efficacy and specificity.

Promising therapeutic applications for derivatives of this scaffold include:

Anticancer Agents: Research has identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, effectively halting their proliferation. nih.gov One particularly potent compound, designated as 54 , demonstrated an IC50 of 0.03 μM in human melanoma A375 cells. nih.gov Further development of such compounds could lead to new treatments for various cancers.

Anti-osteoporosis Drugs: A series of novel piperidine-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.govmdpi.com Compound H-9 , for example, exhibited an IC50 of 0.08 µM and demonstrated anti-bone resorption effects comparable to a clinical trial candidate. nih.govmdpi.com These findings suggest the potential for developing new therapies for osteoporosis and other bone-related diseases.

Other Therapeutic Areas: The versatility of the piperidine scaffold suggests that its derivatives could be adapted to target a wide array of other biological targets. The principles of rational drug design, including fragment-based and structure-based approaches, can be applied to develop novel agents for neurological disorders, inflammatory conditions, and infectious diseases. nih.govnih.gov

The development pipeline for these next-generation agents involves rigorous preclinical testing to evaluate their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing the most promising candidates to clinical trials.

Integration of Omics Technologies (e.g., proteomics, metabolomics) in Understanding the Biological Effects of this compound Compounds

To gain a deeper understanding of the biological effects of this compound derivatives, researchers are increasingly turning to "omics" technologies. These powerful tools allow for the large-scale study of biological molecules and can provide valuable insights into a compound's mechanism of action, potential off-target effects, and biomarkers of response.